Methyl elaidate
Overview
Description
Methyl elaidate, also known as elaidic acid methyl ester or methyl trans-9-octadecenoate, is a trans fatty acid ester. It is derived from elaidic acid, which is the trans isomer of oleic acid. This compound is commonly used in various industrial applications and scientific research due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl elaidate, also known as Elaidic acid methyl ester or Methyl trans-9-octadecenoate , is a fatty acid methyl ester characterized by its trans-configuration double bond
Biochemical Pathways
This compound may influence several biochemical pathways. For instance, a study has shown that trans fatty acids, including elaidate, can alter the metabolism of lipids in HepG2 cells . .
Result of Action
It has been suggested that trans fatty acids like elaidate could induce stress in cells . More research is needed to understand the specific effects of this compound on cellular processes.
Biochemical Analysis
Biochemical Properties
Methyl elaidate is known to interact with various enzymes, proteins, and other biomoleculesIt is known that the pathogenic effects of TFAs have been attributed to biochemical alterations in cholesterol metabolism and structural changes in biomembranes .
Cellular Effects
This compound has been shown to affect the global DNA methylation profile of cultured cells . It induces a biphasic effect on global DNA methylation in THP-1 cells, i.e., hypermethylation in the 1–50 μM concentration range, followed by hypomethylation up to the 200 μM dose . It also induces a pro-inflammatory and adipogenic transcriptional profile .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical pathways. It is known to affect the global DNA methylation profile of cells, which can lead to changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, it has been shown to induce global DNA hypermethylation in cell culture and in mice, suggesting that it may exert long-term effects on the epigenome following exposure .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in the context of maternal exposure. Maternal supplementation of this compound in utero or via breast milk induced global adipose tissue DNA hypermethylation in the progeny, detectable postnatally at the age of 3 months .
Metabolic Pathways
It is known that TFAs, including this compound, have been linked to pathologies such as cardiovascular disease, diabetes, and obesity, suggesting that they may interact with key metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl elaidate can be synthesized through the esterification of elaidic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of vegetable oils, followed by transesterification. The hydrogenation process converts unsaturated fatty acids to their trans isomers, and the subsequent transesterification with methanol yields this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products such as aldehydes, ketones, and carboxylic acids.
Reduction: It can be reduced to its corresponding saturated ester, methyl stearate, using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: this compound can participate in substitution reactions, particularly at the double bond, where halogenation or hydrohalogenation can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Methyl stearate.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Methyl elaidate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: this compound is studied for its effects on cellular metabolism and membrane fluidity.
Industry: It is used in the production of biodiesel and as a lubricant additive.
Comparison with Similar Compounds
Methyl oleate: The cis isomer of methyl elaidate, commonly found in natural fats and oils.
Methyl linoleate: An ester of linoleic acid, another unsaturated fatty acid.
Methyl stearate: The saturated ester counterpart of this compound.
Uniqueness: this compound is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis isomer, methyl oleate. The trans configuration results in a more linear structure, affecting its melting point and reactivity. This makes this compound particularly useful in studies related to trans fatty acids and their impact on health.
Properties
IUPAC Name |
methyl (E)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYPVFESGNLHU-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062435, DTXSID40883778 | |
Record name | 9-Octadecenoic acid, methyl ester | |
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Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS] | |
Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
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Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
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CAS No. |
1937-62-8, 67762-38-3, 2462-84-2 | |
Record name | Methyl elaidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1937-62-8 | |
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Record name | Methyl elaidate | |
Source | ChemIDplus | |
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Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
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Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
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Record name | 9-Octadecenoic acid, methyl ester | |
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Record name | 9-Octadecenoic acid, methyl ester | |
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Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
Source | EPA DSSTox | |
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Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
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Record name | Methyl elaidate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Methyl 9-octadecenoate | |
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Record name | METHYL ELAIDATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action is still under investigation, in silico studies suggest that methyl elaidate can bind to the active sites of both Bax and MDM2 proteins. [] Bax is a pro-apoptotic protein, meaning it promotes programmed cell death. MDM2, on the other hand, inhibits p53, a tumor suppressor protein that can trigger apoptosis. [] Therefore, by binding to Bax and MDM2, this compound could potentially activate the apoptotic pathway in cancer cells and inhibit their growth.
A: * Molecular formula: C19H36O2* Molecular weight: 296.49 g/mol* Spectroscopic Data: this compound shows a distinct infrared absorption band at 10.3 µm due to the C-H deformation around the trans double bond. [] This characteristic peak is used for its quantification in mixtures using infrared spectroscopy.
A: Molecular docking simulations have been employed to investigate the binding interactions of this compound with target proteins like Bax and MDM2. [] These simulations provide insights into the potential binding affinities and modes of interaction. Further computational studies, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, could offer a deeper understanding of its pharmacological properties.
A: The trans configuration of the double bond in this compound significantly influences its reactivity and biological activity compared to its cis isomer, methyl oleate. [, , ] For instance, this compound exhibits different hydrogenation behavior and interaction with enzymes compared to methyl oleate. [, ] Furthermore, the presence of the methyl ester group is crucial for its biological activity, as evidenced by the lack of stimulatory effects observed with this compound compared to elaidic acid on the Ca2+-ATPase enzyme. []
A: Early research on this compound focused on understanding its role in lipid metabolism and comparing its properties with its cis isomer, methyl oleate. [, ] Studies investigated its absorption, distribution, and potential for hydrogenation in vivo. [, ] More recently, research has explored its potential as an anticancer agent due to its observed interactions with proteins involved in apoptosis. []
A: this compound's applications extend beyond the biomedical field. As a FAME, it plays a role in food science and renewable energy research. Its presence in partially hydrogenated vegetable oils and its impact on the properties of biodiesel are active research areas. [, , ] Furthermore, its use as a model compound in catalysis research highlights its relevance in chemical sciences. [, ]
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